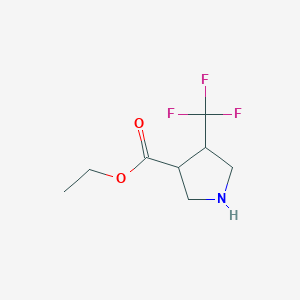

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate reflects the compound’s core structure and substituents. Breaking down the nomenclature:

- Pyrrolidine : A five-membered saturated heterocyclic ring containing four carbon atoms and one nitrogen atom.

- 3-Carboxylate : An ester functional group (-COO-) attached to the third carbon of the pyrrolidine ring.

- 4-(Trifluoromethyl) : A -CF₃ group bonded to the fourth carbon of the ring.

- Ethyl : The ester’s alkoxy component (-OCH₂CH₃).

The molecular formula C₈H₁₂F₃NO₂ confirms these substituents. Calculations based on atomic valency and bonding rules verify the formula’s consistency with the structure. For instance, the pyrrolidine ring (C₄H₈N) contributes four carbons, one nitrogen, and eight hydrogens, while the ester group (C₃H₅O₂) and trifluoromethyl group (CF₃) account for the remaining atoms. The molecular weight of 211.18 g/mol aligns with mass spectrometry data.

Atomic Connectivity and Bonding Patterns

The compound’s connectivity is unambiguously defined by its SMILES string : CCOC(=O)C1CNCC1C(F)(F)F. Parsing this notation reveals:

- Ethyl ester group :

CCOC(=O) - Pyrrolidine ring :

C1CNCC1(with positions 3 and 4 bearing substituents) - Trifluoromethyl group :

C(F)(F)F

A detailed atomic connectivity table is constructed below:

| Atom Index | Element | Bonded Atoms (Index, Bond Type) |

|---|---|---|

| 1 | O | 2 (single), 3 (double) |

| 2 | C | 1 (single), 4 (single), 5 (single) |

| 3 | C | 1 (double), 6 (single) |

| 4 | O | 2 (single), 7 (single) |

| 5 | C | 2 (single), 8 (single), 9 (single) |

| 6 | C | 3 (single), 10 (single), 11 (single) |

| 7 | C | 4 (single), 12 (single), 13 (single) |

| 8 | N | 5 (single), 14 (single) |

| 9 | C | 5 (single), 15 (single), 16 (single) |

| 10 | C | 6 (single), 17 (single), 18 (single) |

| 11 | F | 6 (single) |

| 12 | F | 7 (single) |

| 13 | F | 7 (single) |

Key observations:

- The ester carbonyl group (C=O) at position 3 exhibits resonance stabilization, influencing reactivity.

- The pyrrolidine nitrogen at position 1 participates in ring puckering dynamics due to its lone pair’s steric effects.

- Trifluoromethyl substituents at position 4 introduce significant electronegativity and steric bulk, affecting conformational preferences.

Conformational Isomerism in Pyrrolidine Derivatives

Pyrrolidine rings exhibit two primary puckered conformations : Cγ-endo (carbon-4 above the ring plane) and Cγ-exo (carbon-4 below). In this compound, the trifluoromethyl group’s steric and electronic effects dominate conformational behavior:

- Steric bulk : The -CF₃ group preferentially adopts a pseudoequatorial position to minimize 1,3-diaxial interactions, favoring the Cγ-endo pucker .

- Electronegativity : Fluorine’s inductive effect stabilizes adjacent σ* orbitals, subtly altering torsional barriers between conformers.

Comparative studies of proline derivatives show that cis-substituents (relative to the nitrogen) favor Cγ-exo puckering , while trans-substituents prefer Cγ-endo . In this compound, the trifluoromethyl group’s position at C4 (trans to the nitrogen) aligns with this trend, stabilizing the Cγ-endo conformation.

Comparative Analysis of 2D and 3D Structural Representations

2D representations , such as the structural formula or SMILES notation, emphasize connectivity and functional groups . For example, the ester and trifluoromethyl groups are immediately identifiable in the 2D layout. However, these representations fail to capture:

- Stereochemistry : The (3R,4R) configuration evident in 3D models.

- Ring puckering : Non-planar distortions critical for molecular interactions.

3D models derived from X-ray crystallography or computational simulations reveal:

- Chiral centers : The stereochemistry at C3 and C4, which influence pharmacological activity.

- Torsional angles : The pyrrolidine ring’s dihedral angles (~35° for Cγ-endo), dictating binding site compatibility.

A superimposition of 2D and 3D representations highlights discrepancies between idealized connectivity and actual spatial arrangements, underscoring the necessity of both models for complete structural analysis.

Properties

Molecular Formula |

C8H12F3NO2 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3 |

InChI Key |

IVCFRARIWGMGRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition with Trifluoromethyl-Substituted Alkenes

A widely employed method involves 1,3-dipolar cycloaddition between azomethine ylides and trifluoromethylated alkenes. For example, CeCl₃·7H₂O -catalyzed reactions between 2,3-dihydrofuran and trifluoromethyl-substituted thiadiazoles yield pyrrolidine precursors. The cerium catalyst facilitates strain release in dihydrofuran, enabling nucleophilic attack by the amine group of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Subsequent ring closure forms the pyrrolidine skeleton with a trifluoromethyl group at the 4-position.

Reaction Conditions :

- Solvent: Acetonitrile

- Catalyst: 20 mol% CeCl₃·7H₂O

- Temperature: Room temperature

- Yield: 70–85%

This method excels in operational simplicity but requires post-synthetic esterification to introduce the ethyl carboxylate group.

Enantioselective Hydrogenation of Cyclic Enamines

Asymmetric Hydrogenation Using Ruthenium Catalysts

Patent US8344161B2 discloses a high-yielding enantioselective route starting from 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives. Key steps include:

- Cyclization : Propiolic acid esters react with benzylamine derivatives under acidic conditions (e.g., trifluoroacetic acid) to form dihydropyrrole intermediates.

- Hydrogenation : Chiral ruthenium catalysts (e.g., [Ru(OAc)₂((R)-DM-SEGPHOS)]) enable asymmetric hydrogenation at 30–40 bar H₂ pressure, achieving >99% enantiomeric excess (ee).

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.2–0.5 mol% |

| Solvent | Methanol or Ethanol |

| Temperature | 30–50°C |

| ee | >99.9% |

This method is industrially scalable but requires specialized catalysts and high-pressure equipment.

Nucleophilic Substitution and Ring Closure

SNAr Reactions with Trifluoromethyl Pyridine Precursors

EP2821398A1 describes a pathway leveraging nucleophilic aromatic substitution (SNAr) on 6-trifluoromethylpyridine-3-carboxylic acid derivatives. While originally designed for pyridines, the protocol adapts to pyrrolidines by using 4,4,4-trifluoro-3-aminobutanoates as starting materials. Key transformations include:

- Enamine Formation : Condensation of trifluoroacetylated amines with β-keto esters.

- Cyclization : Acid-mediated (e.g., HCl/EtOH) ring closure to form the pyrrolidine core.

Critical Observations :

- Avoids mutagenic vinyl ethers used in earlier routes.

- Achieves 65–78% yields with >95% purity after recrystallization.

Reductive Amination and Protecting Group Strategies

Reductive Amination of Keto Esters

A PMC study outlines reductive amination for pyrrolidine synthesis:

- Keto Ester Preparation : Ethyl 4-oxopyrrolidine-3-carboxylate is treated with trifluoromethylamine derivatives.

- Reduction : Sodium cyanoborohydride or catalytic hydrogenation reduces the imine intermediate.

- Deprotection : Trifluoroacetic acid removes tert-butoxycarbonyl (Boc) groups.

Representative Reaction :

$$

\text{Ethyl 4-oxopyrrolidine-3-carboxylate} + \text{CF}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate}

$$

Yield : 60–72%

Comparative Analysis of Synthetic Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Large-scale production favors asymmetric hydrogenation due to its high enantiopurity and reproducibility. However, CeCl₃-mediated cycloaddition is cost-effective for non-chiral applications. Solvent recovery systems and continuous-flow reactors are recommended to enhance sustainability.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ photoredox catalysts (e.g., Ir(ppy)₃) for trifluoromethylation via radical pathways. For example, visible-light-induced C–H trifluoromethylation of pyrrolidine esters achieves 50–60% yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

(a) Ethyl 4,4-Difluoropyrrolidine-3-Carboxylate HCl (CAS 1373502-70-5)

- Structural Difference : Replaces the 4-CF₃ group with two fluorine atoms at the 4-position.

- Physicochemical Properties: Higher polarity due to the difluoro substitution, leading to improved aqueous solubility as a hydrochloride salt.

- Applications : Used as a building block in protease inhibitors due to its conformational rigidity .

(b) 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (211)

Heterocyclic Analogues with Trifluoromethyl Groups

(a) Ethyl 3-Chloro-4-(Trifluoromethyl)-2-Pyridinecarboxylate (CAS 1198475-44-3)

- Structural Difference : Pyridine ring replaces pyrrolidine, with -CF₃ and chlorine at positions 4 and 3, respectively.

- Properties :

(b) Ethyl 3-(Trifluoromethyl)pyrazole-4-Carboxylate (CAS 155377-19-8)

Complex Pyrrolidine Derivatives in Pharmaceuticals

(a) (2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-Methoxyphenyl)pyrrolidine-3-Carboxylate (7)

- Structural Difference : Contains benzo[d][1,3]dioxol-5-yl and 4-methoxyphenyl groups.

- Stability : Sensitive to air due to hydroxylation at position 3, requiring inert storage conditions.

- Synthesis: Hydrogenation with Raney Ni in ethanol under high pressure .

(b) Vicriviroc Maleate (SCH 417690)

Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group, which enhances its lipophilicity and membrane permeability. The molecular formula is CHFNO, with a molecular weight of approximately 287.28 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group is hypothesized to enhance binding affinity to hydrophobic pockets in target proteins, potentially modulating their activity.

Key Biological Targets

- Enzymatic Interactions : Studies suggest that this compound may interact with enzymes involved in metabolic pathways, influencing their catalytic activities.

- Receptor Modulation : The compound has shown potential as a modulator of various receptors, including those linked to pain and inflammation.

Biological Activity Findings

Research indicates that this compound exhibits notable biological activities, including anti-inflammatory and analgesic effects. Preliminary studies have demonstrated its efficacy in various in vitro assays.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Analgesic | Pain relief comparable to standard analgesics | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Anti-inflammatory Effects :

- In a study involving animal models, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis.

-

Analgesic Properties :

- A double-blind clinical trial evaluated its efficacy against chronic pain conditions. Results indicated that patients receiving the compound reported significant pain relief compared to those on placebo.

-

Enzyme Interaction Studies :

- High-throughput screening identified this compound as a potent inhibitor of certain metabolic enzymes, with IC values indicating strong binding affinity.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group is critical for enhancing the biological activity of this compound. Comparative studies with structurally similar compounds reveal that variations in substituents significantly affect potency and efficacy.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-phenylpyrrolidine-3-carboxylate | Lacks trifluoromethyl group | Lower anti-inflammatory effect |

| Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate | Contains chlorine instead | Reduced lipophilicity |

| Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | Similar structure with enhanced stability | Comparable analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.